3-Tert-butylcyclobutan-1-amine
Overview
Description
3-Tert-butylcyclobutan-1-amine is an organic compound with the molecular formula C8H17N. It is a cyclobutane derivative where a tert-butyl group is attached to the third carbon of the cyclobutane ring, and an amine group is attached to the first carbon. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-tert-butylcyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of tert-butylcyclobutanone with ammonia or an amine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the carbonyl group to an amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation can enhance the efficiency and yield of the compound. Additionally, the purification of the product is achieved through distillation or recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Substituted amines and amides.
Scientific Research Applications
3-Tert-butylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-tert-butylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanamine: A simpler analog without the tert-butyl group.
Tert-butylamine: Lacks the cyclobutane ring structure.
Cyclobutanol: Contains a hydroxyl group instead of an amine group.
Uniqueness
3-Tert-butylcyclobutan-1-amine is unique due to the presence of both the tert-butyl group and the cyclobutane ring, which confer distinct steric and electronic properties. These features make it a valuable building block in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
3-tert-butylcyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2,3)6-4-7(9)5-6/h6-7H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAJWXKIHZNIQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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